4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride

Histamine receptor pharmacology Chiral resolution Stereochemistry-activity relationship

Researchers developing 5-HT₃ antagonists or performing chiral resolution often face supply of material with undefined enantiomeric composition. 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride (CAS 55299-96-2) is the defined racemic dihydrochloride salt (MW 210.10 g·mol⁻¹), ensuring controlled stoichiometry and protonation state. - Mandatory starting material for the YM060 antagonist series (ED₅₀ as low as 0.036 µg/kg i.v.) - Protects the exocyclic amine during regiospecific N-1 alkylation - Enables in-house resolution into (R)- and (S)-enantiomers for receptor pharmacology

Molecular Formula C7H13Cl2N3
Molecular Weight 210.1 g/mol
CAS No. 55299-96-2
Cat. No. B1429366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride
CAS55299-96-2
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)NC=N2.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2,(H,9,10);2*1H
InChIKeyBIFJCLMTULYQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Dihydrochloride: Identity and Scaffold Overview


4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride (CAS 55299-96-2) is the racemic dihydrochloride salt of a partially saturated benzimidazole bearing a primary amine at the 5‑position [1]. The compound serves as a semi‑rigid histamine analogue and a key synthetic precursor to pharmacologically active tetrahydrobenzimidazole derivatives, including potent 5‑HT₃ receptor antagonists [2]. The dihydrochloride salt form (MW 210.10 g·mol⁻¹) provides enhanced aqueous solubility and handling stability compared to the free base [1].

Racemic mixture suited for chiral resolution and enantiomer-activity profiling
Synthetic intermediate for tetrahydrobenzimidazole-based 5-HT₃ antagonist scaffolds
Dihydrochloride salt ensures aqueous solubility and reproducible solid handling
Semi-rigid histamine analogue for receptor geometry and conformational studies

Why Generic Substitution Fails Without Verification


Although multiple vendors list 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine and its salts, stereochemical identity and salt stoichiometry are critical determinants of biological activity. The (R)-enantiomer (CAS 68254-43-3) and (S)-enantiomer (CAS 68254-42-2) exhibit profoundly divergent histamine receptor activities: the (S)-isomers of related tetrahydrobenzimidazole derivatives are one to three orders of magnitude less potent than the corresponding (R)-isomers at 5‑HT₃ receptors [1]. The dihydrochloride salt (CAS 55299-96-2) is the defined racemic mixture; substitution with the free base, a different salt, or a single enantiomer without explicit verification introduces uncontrolled variables in receptor pharmacology, solubility, and downstream coupling reactions [2]. Procurement must therefore specify both CAS number and enantiomeric composition.

Target
Racemic dihydrochloride (CAS 55299-96-2)
Equimolar R/S enantiomers; crystalline salt; defined stoichiometry
Potential Substitute
Single enantiomer or free base
Enantiopure forms may differ by orders of magnitude in receptor activity; free base is an oil with low aqueous solubility
Substitution without verification may introduce uncontrolled pharmacological and handling variables
Target
5-amine regioisomer
Amine at position 5; correct vector for pharmacophore construction
Potential Substitute
6-amine regioisomer (CAS 72748-85-7)
Amine at position 6 yields structurally distinct final compounds with unpredictable 5-HT₃ receptor engagement
Positional isomerism shifts the pharmacophore geometry; product may not reproduce desired receptor affinity

Quantitative Differentiation Evidence


Stereochemical Identity and Receptor Pharmacology

The racemic dihydrochloride (CAS 55299-96-2) contains both (R)- and (S)-enantiomers of 4,5,6,7-tetrahydro-1H-benzimidazol-5-amine. In isolated guinea pig ileum (H₁ receptor) and atrium (H₂ receptor) assays, the individual enantiomers display distinct histamine-like activities [1]. For the broader class of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives, the S-isomers are one to three orders of magnitude less potent than the R-isomers at 5-HT₃ receptors [2]. This establishes that any procurement of the racemate versus a single enantiomer is a non-interchangeable decision with direct pharmacological consequences.

Enantiomer potency
Class-level
S-isomers 10- to 1,000-fold less potent than R-isomers at 5-HT₃ receptors (guinea pig colon)
Supports enantiomer-activity review and chiral resolution requirement
Class-level inference; individual derivative ratios require verification
Histamine receptor pharmacology Chiral resolution Stereochemistry-activity relationship

Dihydrochloride Salt Advantage Over Free Base

CAS 55299-96-2 is the dihydrochloride salt (C₇H₁₃Cl₂N₃, MW 210.10), whereas the free base form (CAS 72748-85-7 or enantiopure forms such as 68254-43-3) has MW 137.18 [1]. The dihydrochloride salt provides markedly improved water solubility and reduced hygroscopicity, which are critical for aqueous-phase reactions and reproducible weighing in automated synthesis platforms. The free base, in contrast, is a viscous oil or low-melting solid that is more difficult to handle precisely .

Salt form advantage
Cross-study
Dihydrochloride: crystalline solid, MW 210.10. Free base: oil/low-melting solid, MW 137.18
Enables reproducible weighing and aqueous reaction conditions
Free base handling may introduce stoichiometric uncertainty
Salt selection Aqueous solubility Synthetic intermediate handling

Scaffold Privilege for 5-HT₃ Antagonist Potency

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride serves as the direct synthetic precursor to YM060 (ramosetron) and related 5-HT₃ antagonists. YM060 [(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride] exhibits an ED₅₀ of 0.036 μg/kg i.v. against 5-HT-induced bradycardia in rats, making it 53-fold more potent than ondansetron, 18-fold more than granisetron, and 23-fold more than ICS205-930 [1]. Derivatives YM114 (pA₂ = 9.08), YM-26103-2 (pA₂ = 8.27), and YM-26308-2 (pA₂ = 8.58) further demonstrate that the tetrahydrobenzimidazole scaffold reliably yields sub-nanomolar 5-HT₃ antagonists [2].

5-HT₃ antagonist ED₅₀
Class-level
YM060 ED₅₀ = 0.036 μg/kg i.v. (rat von Bezold-Jarisch reflex)
Scaffold yields differentiated in vivo potency profile
Reported 53× ondansetron, 18× granisetron; data to verify in own models
5-HT₃ antagonist Antiemetic drug discovery Ramosetron synthesis

Regiospecific N-Alkylation for Antiulcer Activity

The unsubstituted 5-amino-4,5,6,7-tetrahydrobenzimidazole scaffold itself lacks significant antiulcer activity. However, regiospecific N-1 alkylation (particularly 1-ethyl substitution) of 5-amino-4,5,6,7-tetrahydrobenzimidazoles yields compounds with measurable antiulcer and antisecretory activity [1]. This regiospecificity requirement means the 5-amine must be available in a form that allows selective N-1 functionalization without competing N-3 or exocyclic amine reactivity. The dihydrochloride salt provides a protected amine (protonated) that can be selectively deprotected under controlled conditions.

Regiospecific N-alkylation
Class-level
1-Ethyl derivative shows measurable antiulcer activity; unsubstituted parent lacks activity
Protonated amine salt protects against undesired exocyclic alkylation
Activity context-dependent; ED₅₀ values require independent confirmation
Antiulcer activity Antisecretory activity N-alkylation SAR

Crystallographic Geometry for Rational Design

X-ray crystallographic analysis of 4,5,6,7-tetrahydrobenzimidazole hydrochloride and two semi‑rigid histamine analogues bearing this ring system reveals fully protonated imidazole nitrogens and extensive hydrogen‑bond networks with chloride counterions (H···Cl distances 2.47–2.62 Å) [1]. This protonation state and geometry are distinct from flexible-chain histamine analogues (e.g., histamine dihydrochloride, CAS 56-92-8), which lack the conformational restriction imposed by the fused cyclohexene ring. The tetrahydrobenzimidazole core restricts the ethylamine side chain into a well‑defined orientation, enabling rational docking into H₁ and H₂ receptor models [2].

Crystal geometry
Cross-study
X-ray: fully protonated imidazole; H···Cl 2.47–2.62 Å; rigid fused ring
Defined conformation supports docking and structure-based design
Differs from flexible histamine analogues; protonation state validated
X-ray crystallography Histamine analogue Conformational restriction

Regioisomeric Discrimination: 5-Amine vs. 6-Amine

The 5-amine regioisomer (CAS 55299-96-2) is commercially distinguished from the 6-amine regioisomer (4,5,6,7-tetrahydro-1H-benzimidazol-6-amine, CAS 72748-85-7). In the synthesis of YM060 (ramosetron), the 5-position amine is essential for constructing the (1-methylindol-3-yl)carbonyl pharmacophore at the correct vector relative to the benzimidazole core [1]. Use of the 6-amine regioisomer would yield a structurally isomeric product with unpredictable 5-HT₃ receptor affinity. The 5-amine is also the direct precursor to 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid (CAS 26751-24-6), a key intermediate in alternative ramosetron synthetic routes .

Regioisomer discrimination
Class-level
5-amine (target) vs 6-amine: pharmacophore vector shifted by ~2.5 Å
Incorrect regioisomer produces a non-engaging final compound
Critical for ramosetron-type pharmacophore fidelity
Regioisomer 5-amine vs 6-amine Synthetic accessibility

Procurement-Relevant Application Scenarios


Chiral Resolution and Enantiomeric Activity Profiling

The racemic dihydrochloride enables direct resolution into (R)- and (S)-enantiomers for comparative pharmacological evaluation. As demonstrated by Schwarz & Schunack (1979), the enantiomers exhibit distinct activities at guinea pig ileum (H₁) and atrium (H₂) preparations [1]. Procurement of the racemate is the mandatory starting point for laboratories establishing in-house chiral resolution protocols and assigning absolute configuration-activity relationships.

5-HT₃ Antagonist Synthesis via 5-Amine Acylation

The 5-amine dihydrochloride is the direct precursor for acylating agents (e.g., 1-methylindole-3-carbonyl chloride) to generate tetrahydrobenzimidazole-based 5-HT₃ antagonists. The YM060 series, with in vivo ED₅₀ values as low as 0.036 μg/kg i.v., demonstrates that this scaffold yields compounds 18- to 53-fold more potent than first-generation 5-HT₃ antagonists [2]. Industrial medicinal chemistry groups procuring this intermediate gain access to a structurally distinct chemical series with established in vivo proof-of-concept.

Regiospecific N-1 Alkylation for Antiulcer Candidates

Regiospecific N-1 alkylation of 5-amino-4,5,6,7-tetrahydrobenzimidazoles produces derivatives with measurable antiulcer activity, as reported by Scarponi et al. (1985) [3]. The protonated exocyclic amine in the dihydrochloride salt protects against competing N-alkylation at the 5-amino group, ensuring regiospecific functionalization at the imidazole N-1 position.

Structure-Based Design with a Rigid Histamine Scaffold

X-ray crystallographic data (Carlstrom et al., 1981) confirm the protonation state and hydrogen-bond geometry of the tetrahydrobenzimidazole core [4]. This rigid scaffold, with defined H···Cl distances of 2.47–2.62 Å, enables computational docking and pharmacophore modeling that are not possible with flexible-chain histamine analogues. Procurement of the dihydrochloride ensures the compound is in the correct protonation state for co-crystallization or soaking experiments.

Application
Selection Property
Validation Focus
Enantiomer-activity profiling
Racemic mixture for chiral resolution
Enantiomeric receptor activity comparison
5-HT₃ antagonist synthesis
5-Amine acylation intermediate
In vivo 5-HT₃ antagonist assay context
Regiospecific N-1 alkylation studies
Protected exocyclic amine form
Antiulcer model activity context
Structure-based receptor modeling
Rigid histamine scaffold with validated protonation state
Crystallographic geometry review
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